

Physical properties of 1-Bromo-2,4-dichloro-5-nitrobenzene

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Compound of Interest

Compound Name: *1-Bromo-2,4-dichloro-5-nitrobenzene*

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An In-Depth Technical Guide to the Physical Properties of **1-Bromo-2,4-dichloro-5-nitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of **1-Bromo-2,4-dichloro-5-nitrobenzene** (CAS No. 65001-80-1). As a polysubstituted aromatic compound, it serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. This document consolidates critical data on its molecular identity, core physical characteristics, spectroscopic profile, and chemical reactivity. Furthermore, it offers field-proven insights into its handling, safety, and a detailed, self-validating experimental protocol for melting point determination, a key quality control parameter. The guide is structured to deliver both foundational knowledge and practical application insights for professionals in chemical research and development.

Introduction: The Synthetic Utility of a Polysubstituted Nitrobenzene

1-Bromo-2,4-dichloro-5-nitrobenzene is a highly functionalized aromatic compound. Its structure is characterized by a benzene ring substituted with three distinct electron-withdrawing groups: one nitro group and three halogens (one bromine, two chlorine). This specific arrangement of substituents creates a unique electronic environment that dictates its physical properties and defines its chemical reactivity. The presence of good leaving groups (halogens) on a ring activated by a strong deactivating group (nitro) makes it a potent substrate for nucleophilic aromatic substitution (S_NAr) reactions.

For drug development professionals, understanding these properties is paramount. The compound's reactivity profile allows for its strategic incorporation into complex molecular scaffolds, serving as an intermediate in the synthesis of targeted therapeutic agents. This guide explains the causality between its molecular structure and its physical behavior, providing the foundational knowledge required for its effective use in the laboratory.

Molecular and Chemical Identity

Correctly identifying a chemical reagent is the first step in any successful research endeavor. The fundamental identifiers for **1-Bromo-2,4-dichloro-5-nitrobenzene** are detailed below.

Caption: Molecular Structure of **1-Bromo-2,4-dichloro-5-nitrobenzene**.

- IUPAC Name: **1-bromo-2,4-dichloro-5-nitrobenzene**[\[1\]](#)
- CAS Number: 65001-80-1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₆H₂BrCl₂NO₂
- Molecular Weight: 270.9 g/mol

Core Physical Properties

The physical properties of a compound dictate its state, solubility, and thermal stability, which are critical parameters for reaction setup, purification, and storage.

Property	Value	Source(s)
Physical Form	Solid	[1]
Melting Point	69 °C	[1]
Boiling Point	315.4 ± 37.0 °C (at 760 mmHg)	[1]
Solubility	Insoluble in water; likely soluble in common organic solvents such as ethanol, ether, and chlorinated solvents.	Inferred from similar compounds[5]
Purity	Typically ≥ 95-98%	[1]

The relatively high melting point confirms the compound is a solid at room temperature, which is typical for substituted benzenes of this molecular weight due to efficient crystal lattice packing. The high boiling point reflects strong intermolecular forces.

Spectroscopic and Analytical Profile

While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features, which are essential for identity confirmation and purity assessment.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The molecule contains two non-equivalent aromatic protons. This would result in two distinct signals in the downfield region (typically 7.0-9.0 ppm). Each signal would appear as a singlet, as there are no adjacent protons to cause splitting.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** Due to the lack of symmetry, all six carbons in the benzene ring are chemically distinct. Therefore, six unique signals are expected in the aromatic region of the ¹³C NMR spectrum (typically 110-160 ppm).
- FTIR (Fourier-Transform Infrared Spectroscopy):** The IR spectrum would be dominated by strong, characteristic absorption bands corresponding to the nitro group. Expect strong

asymmetric and symmetric stretching bands for the N-O bonds around $1550\text{-}1500\text{ cm}^{-1}$ and $1350\text{-}1300\text{ cm}^{-1}$, respectively. Additional peaks corresponding to C-Cl, C-Br, and C-H aromatic stretching will also be present.

- **Mass Spectrometry (MS):** The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of bromine (isotopes ^{79}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (isotopes ^{35}Cl and ^{37}Cl in an approximate 3:1 ratio). This complex pattern is a definitive tool for confirming the presence and number of halogen atoms in the structure.

Reactivity and Stability Insights

The physical properties are a direct consequence of the molecular structure, which in turn governs the chemical reactivity.

- **Electrophilicity:** The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. This significantly reduces the electron density of the aromatic ring, making it highly electron-deficient.
- **Nucleophilic Aromatic Substitution (S_NAr):** This electron deficiency is the primary driver of the compound's reactivity. The ring is highly activated towards attack by nucleophiles. The halogens (Br and Cl) are excellent leaving groups, and their positions relative to the nitro group make them susceptible to displacement. This makes **1-bromo-2,4-dichloro-5-nitrobenzene** an ideal substrate for introducing nucleophilic functionalities, a common strategy in the synthesis of pharmaceuticals and other complex organic molecules.
- **Stability:** The compound is chemically stable under standard ambient conditions (room temperature) and should be stored in a dry environment[1]. It is a combustible solid but does not present an unusual fire risk under normal laboratory conditions.

Experimental Protocol: Melting Point Determination (A Self-Validating System)

Determining a sharp melting point is a fundamental technique for assessing the purity of a crystalline solid. A pure substance melts over a narrow range, while impurities typically depress and broaden this range.

Objective: To accurately determine the melting range of **1-Bromo-2,4-dichloro-5-nitrobenzene** and assess its purity.

Methodology:

- Instrument Calibration (Trustworthiness Pillar):
 - Before analyzing the sample, verify the accuracy of the melting point apparatus using a certified reference standard with a known melting point close to the expected value (e.g., Benzoic Acid, M.P. 122.4 °C).
 - Causality: This step ensures that any observed deviation is due to the sample's properties, not instrumental error, making the protocol self-validating.
- Sample Preparation:
 - Place a small amount (1-2 mg) of the dry, crystalline solid onto a clean, dry watch glass.
 - Finely crush the sample into a powder using a spatula.
 - Causality: A fine powder ensures uniform heat transfer throughout the sample, preventing inconsistent melting.
- Capillary Loading:
 - Tap the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.
 - Tap the sealed end of the tube gently on a hard surface to pack the sample tightly at the bottom.
 - Causality: A tightly packed sample prevents air pockets and ensures a sharp, observable melting process.
- Measurement:
 - Place the loaded capillary into the heating block of the melting point apparatus.

- Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point of 69 °C[1].
- Once the temperature is ~15 °C below the expected M.P., reduce the ramp rate to a slow 1-2 °C/min.
- Causality: A slow ramp rate near the melting point is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.
- Data Recording:
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the last crystal melts completely (T_2).
 - The melting range is reported as $T_1 - T_2$. For a pure sample, this range should be narrow (≤ 2 °C).

Caption: Workflow for Melting Point Determination.

Safety, Handling, and Storage

As a Senior Application Scientist, safety is the foremost priority. Adherence to proper handling protocols is non-negotiable.

- GHS Hazard Classification: Based on available data, the compound is classified with the following hazards:
 - H302: Harmful if swallowed[1].
 - H315: Causes skin irritation[1].
 - H319: Causes serious eye irritation[1].
 - H335: May cause respiratory irritation[1].
- Personal Protective Equipment (PPE):

- Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
- Handling:
 - Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
 - Avoid contact with skin and eyes.
 - Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly sealed container in a cool, dry place at room temperature^[1].
 - Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Bromo-2,4-dichloro-5-nitrobenzene is a solid crystalline compound with well-defined physical properties that are directly attributable to its polyhalogenated and nitrated aromatic structure. Its melting point of 69 °C and high boiling point are key identifiers for quality control. The compound's true value lies in its chemical reactivity, specifically its high susceptibility to nucleophilic aromatic substitution, making it a strategic intermediate in synthetic chemistry. A thorough understanding of its physical properties, combined with stringent adherence to safety protocols, is essential for leveraging its full potential in research and development settings.

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Email: info@benchchem.com